molecular formula C20H14ClF2N5O2S B2457551 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide CAS No. 894036-71-6

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide

Cat. No. B2457551
CAS RN: 894036-71-6
M. Wt: 461.87
InChI Key: PVSKZKALVAGUOL-UHFFFAOYSA-N
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Description

The compound “N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazole ring, a chlorophenyl group, and a difluorophenyl group . These types of compounds are often found in pharmaceuticals and biologically important compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolo[3,2-b][1,2,4]triazole ring, the chlorophenyl group, and the difluorophenyl group would all contribute to the overall structure . The exact structure could be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and overall structure. For example, the presence of the thiazolo[3,2-b][1,2,4]triazole ring could make the compound susceptible to reactions with nucleophiles . Additionally, the chlorophenyl and difluorophenyl groups could potentially undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility, melting point, and boiling point would all be influenced by the nature of its functional groups and the intermolecular forces between its molecules. Its chemical properties, such as its reactivity and stability, would also be determined by its structure .

Scientific Research Applications

Anticancer Activity

Compounds with a similar structure have shown potential anticancer activity . The ability to interact with various enzymes and receptors in the biological system makes these compounds promising for the development of new anticancer drugs .

Antimicrobial Activity

These compounds have demonstrated antimicrobial properties . They could be developed into new antimicrobial agents, especially considering the increasing prevalence of multidrug-resistant pathogens .

Analgesic and Anti-inflammatory Activity

Research has shown that these compounds can have analgesic and anti-inflammatory effects . This suggests potential applications in the treatment of conditions involving pain and inflammation .

Antioxidant Activity

These compounds have shown antioxidant activity . Antioxidants are crucial in protecting the body from damage by free radicals, and these compounds could potentially be developed into new antioxidant drugs .

Antiviral Activity

Compounds with a similar structure have demonstrated antiviral properties . This suggests potential applications in the development of new antiviral drugs .

Enzyme Inhibition

These compounds have shown potential as enzyme inhibitors . They could be used in the development of drugs that work by inhibiting the activity of specific enzymes .

Antitubercular Agents

These compounds have shown potential as antitubercular agents . Given the global health burden of tuberculosis, this is a promising area of application .

Drug Design and Discovery

The structure of these compounds allows them to bind with high affinity to multiple receptors, which is useful in the design and discovery of new drugs . Their diverse pharmacological activities make them valuable scaffolds in the development of new biologically active entities .

Safety and Hazards

The safety and hazards associated with this compound would depend on many factors, including its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound, and any waste should be disposed of in accordance with local regulations .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, new synthetic routes could be developed to improve the yield or reduce the cost of its production . Additionally, its properties could be studied in more detail to better understand its behavior and potential uses .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF2N5O2S/c21-12-3-1-11(2-4-12)17-26-20-28(27-17)14(10-31-20)7-8-24-18(29)19(30)25-16-6-5-13(22)9-15(16)23/h1-6,9-10H,7-8H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSKZKALVAGUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=C(C=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,4-difluorophenyl)oxalamide

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